N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate
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Overview
Description
N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a complex organic compound that combines the structural features of piperidine, quinoline, and anthranilic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves multiple steps:
Formation of N-Methyl-4-piperidyl: This can be achieved by reacting piperidine with methylating agents such as methyl iodide or methyl bromide.
Synthesis of 7-chloro-4-quinoline: This involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with diaminoalkanes.
Coupling Reaction: The final step involves coupling the N-Methyl-4-piperidyl with the 7-chloro-4-quinoline derivative using anthraniloyloxyacetate as a linker under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-chloro-piperidine: A simpler derivative with similar structural features.
7-chloro-4-aminoquinoline: Known for its antimalarial properties.
Anthranilic Acid Derivatives: Commonly used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is unique due to its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
CAS No. |
86518-44-7 |
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Molecular Formula |
C24H24ClN3O4 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
[2-(1-methylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C24H24ClN3O4/c1-28-12-9-17(10-13-28)32-23(29)15-31-24(30)19-4-2-3-5-20(19)27-21-8-11-26-22-14-16(25)6-7-18(21)22/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,26,27) |
InChI Key |
QPSNJJQJDIKLHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
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